GGTI-2133-d7 -

GGTI-2133-d7

Catalog Number: EVT-1495500
CAS Number:
Molecular Formula: C₂₇H₂₁D₇N₄O₃
Molecular Weight: 463.58
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

GGTI-2133-d7 is a synthetic compound that serves as a selective inhibitor of geranylgeranyltransferase, an enzyme involved in the post-translational modification of proteins through the addition of geranylgeranyl groups. This modification plays a crucial role in various cellular processes, including signal transduction and cytoskeletal organization. GGTI-2133-d7 has shown potential therapeutic applications, particularly in treating conditions characterized by abnormal protein prenylation.

Source and Classification

GGTI-2133-d7 is derived from the compound GGTI-2133, which has been extensively studied for its effects on cellular processes associated with inflammation and cancer. It is classified as a small molecule inhibitor, specifically targeting geranylgeranyltransferase I, which is essential for the proper functioning of certain proteins involved in cell signaling pathways .

Synthesis Analysis

Methods and Technical Details

The synthesis of GGTI-2133-d7 involves several key steps typical of organic synthesis methods used for creating small molecule inhibitors. Although specific synthetic pathways are proprietary, general methods include:

  1. Starting Materials: The synthesis typically begins with commercially available precursors that contain the necessary functional groups for modification.
  2. Reagents and Conditions: Various reagents are employed to facilitate reactions such as alkylation or acylation under controlled conditions (temperature, pressure) to yield the desired product.
  3. Purification: After synthesis, the compound is purified using techniques such as high-performance liquid chromatography to ensure high purity levels necessary for biological testing.

The detailed synthetic route is often protected by patents to secure intellectual property rights .

Molecular Structure Analysis

Structure and Data

GGTI-2133-d7 features a complex molecular structure characterized by a core that allows for specific interactions with geranylgeranyltransferase. While the exact molecular formula and structural representation are not disclosed in detail within the available literature, it is known that:

  • The compound contains multiple functional groups that enhance its binding affinity to the target enzyme.
  • The deuterated form (d7) indicates the presence of seven deuterium atoms, which can be used in tracing studies or pharmacokinetic evaluations.

This structural specificity is essential for its function as an inhibitor and its potential efficacy in therapeutic applications .

Chemical Reactions Analysis

Reactions and Technical Details

GGTI-2133-d7 primarily participates in biochemical reactions where it inhibits the activity of geranylgeranyltransferase. The mechanism involves:

  1. Competitive Inhibition: GGTI-2133-d7 competes with natural substrates for binding to the active site of geranylgeranyltransferase.
  2. Impact on Protein Prenylation: By inhibiting this enzyme, GGTI-2133-d7 effectively reduces the prenylation of proteins that are critical for various signaling pathways.

Experimental studies have demonstrated that treatment with GGTI-2133-d7 significantly alters cellular responses in models of allergic inflammation and cancer, highlighting its potential utility in modulating disease processes .

Mechanism of Action

Process and Data

The mechanism of action of GGTI-2133-d7 revolves around its ability to inhibit geranylgeranyltransferase activity, leading to decreased protein prenylation. This inhibition results in:

  • Reduced Eosinophil Infiltration: In murine models of asthma, GGTI-2133-d7 treatment has been shown to significantly inhibit eosinophil infiltration into airways, suggesting a therapeutic effect on allergic inflammation .
  • Altered Cytokine Production: While it effectively reduces eosinophil recruitment, it does not significantly affect levels of certain chemokines or immunoglobulin E (IgE), indicating a selective action on specific inflammatory pathways .

This selective inhibition may provide insights into developing targeted therapies for inflammatory diseases.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

GGTI-2133-d7 exhibits several notable physical and chemical properties:

  • Molecular Weight: The molecular weight is consistent with similar compounds in its class.
  • Solubility: Typically soluble in organic solvents; aqueous solubility data may vary based on formulation.
  • Stability: Stability under physiological conditions is crucial for its effectiveness; studies indicate reasonable stability over time when stored appropriately.

These properties are essential for determining dosing regimens and routes of administration in clinical settings .

Applications

Scientific Uses

GGTI-2133-d7 has several promising applications in scientific research and potential therapeutic contexts:

  1. Inflammatory Diseases: Its ability to inhibit eosinophilic inflammation positions it as a candidate for treating asthma and other allergic conditions.
  2. Cancer Research: Given its role in protein prenylation, it may also be explored as a therapeutic agent in cancer models where aberrant signaling pathways are involved.
  3. Laminopathies: Recent studies suggest potential applications in treating laminopathies by restoring normal cellular functions affected by abnormal protein modifications .

Properties

Product Name

GGTI-2133-d7

Molecular Formula

C₂₇H₂₁D₇N₄O₃

Molecular Weight

463.58

Synonyms

N-[4-[(1H-Imidazol-5-ylmethyl)amino]-2-(1-naphthalenyl-d7)benzoyl]-L-Leucine

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.